

Atto 565 NHS Ester: A Comparative Guide for Advanced Microscopy

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Compound of Interest		
Compound Name:	Atto 565 NHS ester	
Cat. No.:	B15136079	Get Quote

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for achieving high-quality imaging data. This guide provides a comprehensive comparison of **Atto 565 NHS ester** with two other commonly used alternatives in the orange-red spectral region: Alexa Fluor 568 NHS ester and Cy3 NHS ester. We will delve into their performance across different microscopy setups, supported by experimental data and detailed protocols.

Photophysical Properties: A Head-to-Head Comparison

The selection of a fluorophore is fundamentally guided by its photophysical properties. Atto 565, a rhodamine-based dye, is known for its high fluorescence quantum yield and exceptional thermal and photochemical stability, making it a strong candidate for demanding applications such as single-molecule detection and super-resolution microscopy.[1] Alexa Fluor 568 is another popular choice, recognized for its brightness and photostability.[2] Cy3, a cyanine dye, has been a workhorse in fluorescence microscopy for many years, though newer generations of dyes often offer improved performance characteristics.

Here is a summary of their key photophysical parameters:



Property	Atto 565	Alexa Fluor 568	Су3
Excitation Maximum (nm)	564	578	555
Emission Maximum (nm)	590	603	569
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	120,000	88,000	150,000
Fluorescence Quantum Yield	0.90	0.91	~0.24
Fluorescence Lifetime (ns)	4.0	Not specified	~0.17-0.86

Note: The quantum yield and lifetime of Cy3 can be highly dependent on its local environment and conjugation state.[3][4]

Performance in Microscopy Setups

The practical performance of a fluorescent dye is ultimately determined by its brightness and stability under the specific illumination conditions of a microscope.

Confocal Microscopy

In conventional confocal microscopy, signal-to-noise ratio is critical. Both Atto 565 and Alexa Fluor 568 are excellent performers in this regard due to their high quantum yields, resulting in bright, easily detectable signals. While Cy3 has a higher extinction coefficient, its lower quantum yield can result in dimmer conjugates compared to Atto 565 and Alexa Fluor 568.

Typical Confocal Setup for Orange-Red Dyes:

- Excitation: A 561 nm solid-state laser is ideal for all three dyes.
- Dichroic Mirror: A mirror that reflects 561 nm and transmits longer wavelengths.



- Emission Filter: A bandpass filter appropriate for the dye's emission spectrum (e.g., 570-620 nm for Atto 565 and Alexa Fluor 568, 560-600 nm for Cy3).
- Detector: A sensitive photomultiplier tube (PMT) or a hybrid detector (HyD).

Super-Resolution Microscopy

Super-resolution techniques push the boundaries of optical resolution, but they also place extreme demands on the photostability of fluorescent probes.

Stimulated Emission Depletion (STED) Microscopy: STED microscopy utilizes a high-power depletion laser to overcome the diffraction limit. This intense illumination can rapidly photobleach less stable dyes. Atto 565 is particularly well-suited for STED microscopy due to its high photostability.[5][6][7][8] It can be efficiently depleted using a 660 nm or 775 nm STED laser.[6][9] While Alexa Fluor 568 can also be used for STED, Atto 565 is often favored for its robustness.

Typical STED Setup for Atto 565:

- Excitation Laser: 561 nm
- STED (Depletion) Laser: 660 nm or 775 nm, shaped into a donut-like pattern.
- Dichroic Mirrors: To combine the excitation and STED laser paths and separate the fluorescence emission.
- Emission Filter: Bandpass filter matched to the dye's emission.
- Detector: High-sensitivity detectors like avalanche photodiodes (APDs) or HyDs.

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): These techniques rely on the photoswitching or photoactivation of individual fluorophores. While not classic PALM/STORM dyes, some organic dyes in the orange-red spectrum can be induced to blink under specific buffer conditions, enabling dSTORM (direct STORM). Atto 565 and Alexa Fluor 568 have been successfully used in dSTORM applications.[1] The choice of imaging buffer is critical for achieving the desired photoswitching behavior.



Typical dSTORM Setup for Orange-Red Dyes:

- Excitation Laser: 561 nm for imaging.
- Activation Laser (optional): A 405 nm laser can sometimes be used to enhance blinking.
- High Numerical Aperture Objective: To efficiently collect photons from single molecules.
- Sensitive Camera: An electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.
- Imaging Buffer: A specialized buffer, often containing a thiol like mercaptoethylamine (MEA) and an oxygen scavenging system (e.g., glucose oxidase and catalase), is crucial to induce blinking.[10]

Experimental Protocols Protein Labeling with NHS Ester Dyes

This protocol provides a general guideline for labeling proteins with Atto 565, Alexa Fluor 568, or Cy3 NHS esters. Optimization may be required for specific proteins.

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
- NHS ester dye (Atto 565, Alexa Fluor 568, or Cy3)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., Sephadex G-25)

Procedure:

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.



- Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. A common starting point is a 10:1 molar ratio.
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled protein.
- Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye. The DOL can then be calculated using the molar extinction coefficients of the protein and the dye.

Immunofluorescence Staining Protocol

This protocol outlines a standard procedure for immunofluorescence staining of fixed cells.

Materials:

- Fixed cells on coverslips
- Phosphate-buffered saline (PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody
- Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG labeled with Atto 565)
- Mounting medium

Procedure:

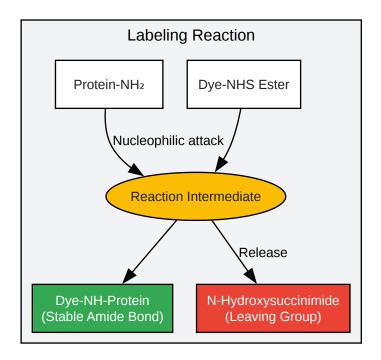


- Rehydration and Permeabilization: Wash the fixed cells three times with PBS. If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Final Washes: Wash the cells three times with PBS to remove unbound secondary antibody.
- Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
 The slides are now ready for imaging.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the key chemical reaction and the experimental workflow for immunofluorescence.

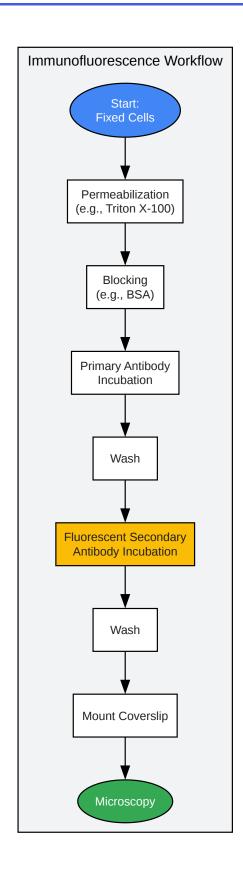




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Caption: Covalent labeling of a protein with an NHS ester dye.





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Caption: A typical workflow for an immunofluorescence experiment.



In conclusion, **Atto 565 NHS ester** stands out as a high-performance fluorescent probe, particularly for advanced microscopy techniques that demand exceptional brightness and photostability. While Alexa Fluor 568 offers comparable brightness, Atto 565's robustness under intense illumination, such as in STED microscopy, makes it a superior choice for superresolution applications. Cy3, though a widely used dye, generally exhibits lower photostability and quantum yield compared to its more modern counterparts. The choice of fluorophore should always be guided by the specific requirements of the experiment, with a careful consideration of the microscopy platform and the desired image quality.

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